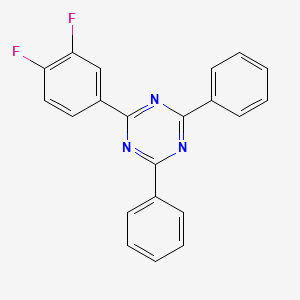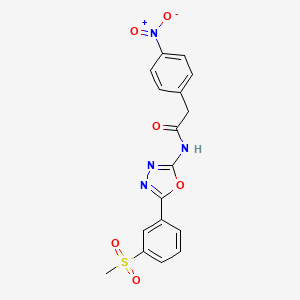
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with 4-nitrophenyl acetic acid: The final step involves the coupling of the oxadiazole derivative with 4-nitrophenyl acetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted oxadiazole derivatives
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Its unique mechanism of action and favorable pharmacokinetic properties make it a candidate for further development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
作用机制
The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenyl)acetamide
- N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide exhibits unique biological activities and chemical reactivity. The presence of the nitro group enhances its ability to interact with biological targets, making it more potent as an antimicrobial and anticancer agent. Additionally, the methylsulfonyl group provides increased stability and solubility, which are advantageous for its use in various applications.
属性
CAS 编号 |
1171926-65-0 |
|---|---|
分子式 |
C17H14N4O6S |
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H14N4O6S/c1-28(25,26)14-4-2-3-12(10-14)16-19-20-17(27-16)18-15(22)9-11-5-7-13(8-6-11)21(23)24/h2-8,10H,9H2,1H3,(H,18,20,22) |
InChI 键 |
MLBGGLKOMTXEKM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


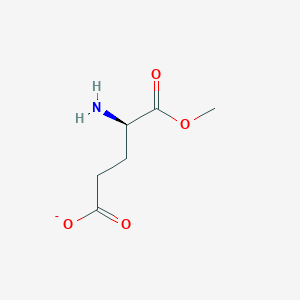

![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)

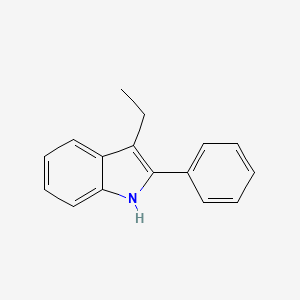
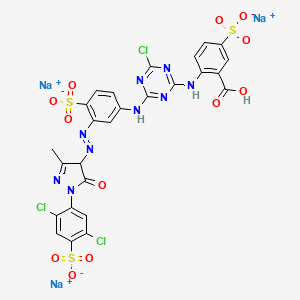

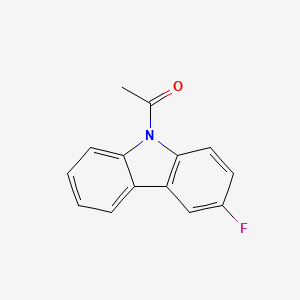
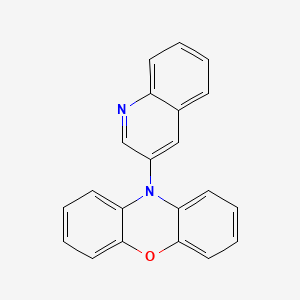
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)

